N-(2-oxo-2-phenyl-1-(pyrimidin-4-ylthio)ethyl)benzamide
Overview
Description
Mechanism of Action
N-(2-oxo-2-phenyl-1-(pyrimidin-4-ylthio)ethyl)benzamide is a potent and selective inhibitor of the proteasome-associated DUB USP14. USP14 plays a critical role in regulating protein degradation and turnover in cells by removing ubiquitin chains from proteins that are targeted for degradation by the proteasome. By inhibiting USP14, this compound promotes the accumulation of ubiquitinated proteins, leading to the activation of the unfolded protein response and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by promoting the accumulation of ubiquitinated proteins and activating the unfolded protein response. It has also been shown to inhibit the growth and proliferation of cancer cells and reduce tumor size in animal models. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(2-oxo-2-phenyl-1-(pyrimidin-4-ylthio)ethyl)benzamide is a potent and selective inhibitor of USP14, making it a valuable tool for studying the role of USP14 in regulating protein degradation and turnover in cells. However, like all small molecule inhibitors, this compound has limitations, including potential off-target effects and the need for careful dose optimization to avoid toxicity.
Future Directions
For research on N-(2-oxo-2-phenyl-1-(pyrimidin-4-ylthio)ethyl)benzamide include the development of more potent and selective inhibitors of USP14, the identification of biomarkers for patient selection in clinical trials, and the evaluation of combination therapies with other anti-cancer agents. Additionally, further research is needed to elucidate the role of USP14 in neurodegenerative disorders and inflammation and to explore the potential therapeutic applications of this compound in these diseases.
Scientific Research Applications
N-(2-oxo-2-phenyl-1-(pyrimidin-4-ylthio)ethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-associated DUB USP14, leading to the accumulation of misfolded and damaged proteins in cells. This accumulation of protein aggregates ultimately leads to the death of cancer cells.
Safety and Hazards
properties
IUPAC Name |
N-(2-oxo-2-phenyl-1-pyrimidin-4-ylsulfanylethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-17(14-7-3-1-4-8-14)19(25-16-11-12-20-13-21-16)22-18(24)15-9-5-2-6-10-15/h1-13,19H,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQWHVGEJXPWOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)SC3=NC=NC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389605 | |
Record name | F0173-0133 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
162331-15-9 | |
Record name | F0173-0133 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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